molecular formula C21H20N4O3S3 B2851052 Ethyl 4,5-dimethyl-2-(2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamido)thiophene-3-carboxylate CAS No. 690961-67-2

Ethyl 4,5-dimethyl-2-(2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamido)thiophene-3-carboxylate

Cat. No. B2851052
CAS RN: 690961-67-2
M. Wt: 472.6
InChI Key: UFPUXQLJZPXFPC-UHFFFAOYSA-N
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Description

Thiazoles are important heterocyclic compounds exhibiting a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . Thiophene is a five-membered ring made up of one sulfur atom and four carbon atoms . It and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

The synthesis of thiazole and thiophene derivatives often involves condensation reactions . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .


Chemical Reactions Analysis

The nature of the sulfur reagent makes an essential impact on reaction selectivity . For example, 1,3-enynes and S3˙‾ (provided in situ from Na2S or K2S) went through a cyclization reaction and produced 2,3,5-trisubstituted thiophenes .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Synthesis and Chemical Properties

Researchers have developed methods for synthesizing related heteroaromatic azido compounds and triazolo-fused compounds, highlighting the synthetic utility of these methods in creating complex molecular structures, including those similar to Ethyl 4,5-dimethyl-2-(2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamido)thiophene-3-carboxylate. These syntheses involve reactions of active methylene nitriles with substituted thiophenes and subsequent intramolecular cyclization, demonstrating the compound's relevance in heterocyclic chemistry (Westerlund, 1980).

Antiproliferative Activity

A study on novel thiophene and thienopyrimidine derivatives, including structures related to the compound , showed significant antiproliferative activity against breast and colon cancer cell lines. This research suggests potential therapeutic applications of such compounds in cancer treatment, underscoring the importance of the structural features in modulating biological activity (Ghorab et al., 2013).

Heterocyclic Chemistry Applications

Further chemical explorations have yielded a variety of heterocyclic compounds from related ethyl amino-thiazolopyridine carboxylates, showcasing the versatility of these molecular frameworks in creating diverse chemical entities. These studies illustrate the broad utility of such compounds in synthesizing new chemical structures, potentially leading to novel applications in material science, pharmacology, and beyond (Mohamed, 2021).

Mechanistic Insights and Novel Reactions

Research into the mechanisms of reactions involving similar heterocyclic azides has provided valuable insights into the formation of new ring systems, such as thieno[3,2-e][1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-ones. These findings not only contribute to the fundamental understanding of chemical reactivity but also open up new pathways for synthesizing complex heterocyclic structures with potential applications in drug development and beyond (Pokhodylo et al., 2009).

Mechanism of Action

Thiazoles induce biological effects through various targets . Substituents at position-2 and -4 may not only alter the orientation types but also shield the nucleophilicity of nitrogen .

Future Directions

Thiazoles have been the focus of much research due to their wide range of biological activities . Future research will likely continue to explore the design and structure–activity relationship of bioactive molecules containing the thiazole ring .

properties

IUPAC Name

ethyl 4,5-dimethyl-2-[[2-[(5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3S3/c1-4-28-19(27)17-12(2)13(3)31-18(17)22-16(26)11-30-21-24-23-20-25(21)15(10-29-20)14-8-6-5-7-9-14/h5-10H,4,11H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFPUXQLJZPXFPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CSC2=NN=C3N2C(=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4,5-dimethyl-2-(2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamido)thiophene-3-carboxylate

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